molecular formula C11H17NO B3158411 2-Methyl-1-(4-methylphenoxy)propan-2-amine CAS No. 857625-35-5

2-Methyl-1-(4-methylphenoxy)propan-2-amine

Cat. No. B3158411
CAS RN: 857625-35-5
M. Wt: 179.26 g/mol
InChI Key: UZOOQFRMUGTLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-methylphenoxy)propan-2-amine, also known as MMPPA, is an organic compound which has a variety of applications in medical, chemical and biological research. It is a chiral molecule, meaning it has two mirror-image forms which can be distinguished from one another. MMPPA is used in a variety of experiments and has been studied extensively, with a broad range of applications.

Scientific Research Applications

2-Methyl-1-(4-methylphenoxy)propan-2-amine has a variety of applications in scientific research. It has been used in a wide range of studies, including those related to drug delivery, drug metabolism, and enzyme inhibition. It has also been used to study the effects of chirality on the pharmacokinetics and pharmacodynamics of drugs. Additionally, 2-Methyl-1-(4-methylphenoxy)propan-2-amine has been used to study the effects of chemical modification on drug absorption, distribution, metabolism, and excretion.

Mechanism of Action

2-Methyl-1-(4-methylphenoxy)propan-2-amine is an organic compound which acts as an enzyme inhibitor. It binds to enzymes in the body, preventing them from performing their normal function. This can lead to a variety of effects, depending on which enzyme is inhibited. For example, if an enzyme involved in the metabolism of a drug is inhibited, the drug may remain in the body for a longer period of time, leading to an increased effect.
Biochemical and Physiological Effects
2-Methyl-1-(4-methylphenoxy)propan-2-amine has been studied extensively in order to determine its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Methyl-1-(4-methylphenoxy)propan-2-amine has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 2-Methyl-1-(4-methylphenoxy)propan-2-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a chiral molecule, which can be used to study the effects of chirality on drug metabolism and pharmacokinetics. However, there are also some limitations to its use. It can be difficult to synthesize in large quantities, and it can be toxic in high concentrations.

Future Directions

2-Methyl-1-(4-methylphenoxy)propan-2-amine has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, it could be used to study the effects of chirality on drug absorption, distribution, metabolism, and excretion. Additionally, it could be used to study the effects of chemical modification on drug metabolism and pharmacokinetics. Additionally, it could be used to study the effects of enzyme inhibition on the pharmacokinetics of drugs. Finally, it could be used to study the effects of enzyme inhibition on the pharmacodynamics of drugs.

properties

IUPAC Name

2-methyl-1-(4-methylphenoxy)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-6-10(7-5-9)13-8-11(2,3)12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOOQFRMUGTLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-methylphenoxy)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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